2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-8-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-4-3-8-2-1-5-11-7-9(8)6-10/h3-4,6,11-12H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPWWXIBCWONIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466215 | |
| Record name | 2,3,4,5-TETRAHYDRO-1H-2-BENZAZEPIN-8-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247133-23-9 | |
| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247133-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-TETRAHYDRO-1H-2-BENZAZEPIN-8-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Self Correction: Ensuring Focus on Mechanistic Insight Rather Than Therapeutic Claims for Human Conditions.
Spectroscopic Data
Specific spectroscopic data for 2,3,4,5-tetrahydro-1H-benzo[c]azepin-8-ol is not widely published. However, the characterization of its derivatives provides insight into the expected spectral features. For instance, studies on N-substituted 2-benzazepines have utilized variable temperature ¹H NMR to study the conformational dynamics of the seven-membered ring, which often exists in puckered, chair-like conformations. irjmets.com
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the benzylic protons of the tetrahydroazepine ring, and the protons on the remaining saturated carbons of the azepine ring, as well as a signal for the phenolic hydroxyl group.
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield, in addition to the signals for the aliphatic carbons of the azepine ring.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (163.22 g/mol ).
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the phenol, N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic portions, and C=C stretching vibrations of the benzene (B151609) ring.
Chemical Reactivity and Stability
The chemical reactivity of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-8-ol is dictated by the functional groups present: a secondary amine within the azepine ring and a phenolic hydroxyl group on the benzene (B151609) ring.
N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo reactions such as alkylation, acylation, and sulfonylation to introduce various substituents on the nitrogen atom.
O-Alkylation and O-Acylation: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters.
Electrophilic Aromatic Substitution: The benzene ring, activated by the electron-donating hydroxyl group, is susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the hydroxyl group and the fused ring system would influence the position of substitution. Quantum chemical calculations on related benzodiazepinones suggest that the C-8 position can be susceptible to electrophilic attack. researchgate.net
Oxidation: The phenolic moiety may be sensitive to oxidation, potentially leading to quinone-type structures under certain conditions.
The stability of the compound would be influenced by its sensitivity to oxidation and its storage conditions. As a phenolic amine, it may be prone to discoloration upon exposure to air and light.
Biomolecular Interaction Studies
While specific biomolecular interaction studies for 2,3,4,5-tetrahydro-1H-benzo[c]azepin-8-ol are not detailed in the available literature, the benzazepine scaffold is a well-known pharmacophore that interacts with a variety of biological targets. Derivatives of the closely related 2,3,4,5-tetrahydro-1H-3-benzazepine have been extensively studied for their interaction with dopamine (B1211576) and serotonin (B10506) receptors. For example, lorcaserin, an 8-chloro-substituted 3-benzazepine derivative, is a selective serotonin 5-HT2C receptor agonist. acs.org
Studies on derivatives of the isomeric benzo[b]azepine have shown agonist activity at the 5-HT2C receptor. biosynth.com Furthermore, derivatives of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol have been identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer research. nih.gov These findings suggest that the 2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold can be a valuable template for designing molecules that interact with various enzymes and receptors.
Conclusion
Biochemical and Biophysical Approaches for Target Deconvolution
Biochemical and biophysical methods are instrumental in identifying the direct molecular interactions of a compound. These techniques can determine binding affinity, enzyme inhibition, and the kinetics of interaction with a purified protein target.
In a study exploring these benzo[c]azepine derivatives, researchers employed biochemical assays to determine their inhibitory activity against PARP-1. nih.govnih.gov One of the most potent compounds from this series, compound 11b (2-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol), demonstrated significant PARP-1 inhibition with an IC50 value of 19.24 nM. nih.gov The antitumor activities of these derivatives were evaluated against several human cancer cell lines, with compound 11b showing notable anti-proliferative effects against A549 lung cancer cells (IC50 = 1.95 µM). nih.gov
Molecular docking studies further supported these findings by providing a rational binding model of compound 11b within the active site of PARP-1. nih.gov These results suggest that the benzo[c]azepine scaffold is a promising pharmacophore for targeting PARP-1.
Table 1: Inhibitory Activity of Selected 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Derivatives against PARP-1 and A549 Cancer Cells
| Compound | PARP-1 IC50 (nM) | A549 Cell Line IC50 (µM) | Reference |
|---|---|---|---|
| Compound 11b | 19.24 | 1.95 | nih.gov |
Genomic and Proteomic Profiling in Response to this compound Exposure
Genomic and proteomic profiling are powerful hypothesis-generating tools to identify molecular targets and pathways affected by a compound. These "omics" approaches provide a broad, unbiased view of the cellular response to drug exposure.
Currently, there are no publicly available studies detailing the genomic or proteomic profiling of cells treated with this compound. However, the application of such techniques would be a logical next step in its preclinical investigation. For instance, treating cancer cell lines with this compound and subsequently performing RNA sequencing (transcriptomics) would reveal changes in gene expression, highlighting pathways that are modulated.
Similarly, proteomic analysis using mass spectrometry could identify changes in protein abundance or post-translational modifications. nih.gov For example, a study on a different compound, myr-BRC4, which disrupts the BRCA2/RAD51 interaction, used a proteomic approach to identify a fingerprint of its cellular activity, revealing the downregulation of key proteins in the DNA damage repair pathway. nih.gov A similar strategy applied to this compound could elucidate its mechanism of action. If its primary target is indeed PARP-1, one would expect to see changes in the expression of proteins involved in DNA repair and apoptosis. nih.gov
Utilization of Genetic Models (e.g., Knockout/Knockdown Animals) for Target Validation
Genetic models, such as knockout (KO) or knockdown (KD) animals, are the gold standard for validating the physiological relevance of a drug target. lookchem.com By removing or reducing the expression of a target protein, researchers can determine if the compound's effect is dependent on that specific target.
There is no published research on the use of genetic models to validate the molecular targets of this compound. Should a primary target be identified, for example PARP-1, a validation study could be designed using a PARP-1 knockout mouse model. In such a study, the physiological or cellular effects of the compound would be significantly diminished in the knockout animals compared to their wild-type counterparts, providing strong evidence that PARP-1 is the relevant in vivo target.
Phenotypic Screening Strategies for Novel Target Discovery
Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired phenotypic change, without a priori knowledge of the target. This approach is particularly useful for discovering first-in-class drugs with novel mechanisms of action.
There is no specific information available regarding the inclusion of this compound in phenotypic screening campaigns. However, the benzo[c]azepine scaffold could be part of larger chemical libraries used in such screens. A high-throughput phenotypic screen could involve, for example, assessing the ability of a library of compounds to induce apoptosis in a panel of cancer cell lines. Hits from such a screen would then undergo target deconvolution to identify their molecular mechanism. For instance, a high-throughput screen was used to identify benzo[d]isothiazoles as potent agonists of the TRPM5 channel, which were subsequently developed as potential gastrointestinal prokinetic agents. chemchart.com
In Vitro Metabolic Stability and Enzyme Kinetics
No data is publicly available regarding the in vitro metabolic stability of this compound in liver microsomes or hepatocytes from preclinical species. Consequently, key parameters such as intrinsic clearance (CLint) and half-life (t½) have not been reported. Furthermore, there is no information on the enzyme kinetics (Km and Vmax) that would describe the rate of its metabolism.
Identification and Characterization of Major Metabolites
There are no published studies identifying or characterizing the metabolites of this compound. The metabolic pathways, whether through Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) reactions, have not been elucidated for this compound.
In Vivo Pharmacokinetic Profiling in Preclinical Species (e.g., Rodents)
Specific in vivo pharmacokinetic data for this compound in any preclinical species, including rodents, is not available in the public literature.
Absorption and Bioavailability
Information on the oral absorption and absolute or relative bioavailability of this compound following administration in preclinical models has not been reported.
Tissue Distribution and Brain Penetration
There is no available data on the volume of distribution, extent of tissue distribution, or the ability of this compound to cross the blood-brain barrier.
Excretion Pathways and Clearance Mechanisms
The routes of excretion (e.g., renal, biliary) and the mechanisms of clearance for this compound and its potential metabolites have not been documented.
Influence of Cytochrome P450 Enzymes and Other Drug-Metabolizing Enzymes on Disposition
While Cytochrome P450 (CYP) enzymes are central to the metabolism of many xenobiotics, the specific CYP isozymes or other drug-metabolizing enzymes involved in the disposition of this compound have not been identified. Reaction phenotyping studies and inhibitor or inducer interaction data are not present in the available literature.
Species Differences in Preclinical Metabolism and Pharmacokinetics
Following a comprehensive review of publicly available scientific literature, no data were found regarding the preclinical metabolism and pharmacokinetic properties of the specific chemical compound this compound, including any studies on species differences.
The absence of such information in the public domain suggests that the preclinical pharmacokinetic and metabolic profile of this compound may not have been a subject of published scientific investigation or that such data remains proprietary and has not been disclosed. Therefore, it is not possible to generate the requested detailed research findings or data tables on this specific topic.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes of 2,3,4,5-tetrahydro-1H-benzo[c]azepine-based compounds and rationalizing their structure-activity relationships (SAR).
In a notable study, researchers investigated a series of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target for cancer therapy. nih.gov Molecular docking studies were performed to elucidate the binding mode of the most potent compound, designated as 11b, within the active site of PARP-1. nih.gov The results revealed that compound 11b could effectively occupy the active pocket of the enzyme. nih.gov Superimposition of its binding model with that of the known PARP inhibitor, rucaparib, showed a high degree of similarity in the binding orientation, suggesting a comparable mechanism of action at the molecular level. nih.gov These docking studies provided a rational basis for the observed inhibitory activity and guided further investigation into this class of compounds. nih.govresearchgate.net
The insights gained from modeling the interactions between the benzo[c]azepine scaffold and the amino acid residues of the target protein are crucial for designing new derivatives with improved affinity and selectivity.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic model of the ligand-protein complex. MD simulations analyze the movements and conformational changes of the complex over time, offering deeper insights into the stability of the binding and the key interactions that maintain it.
For the 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivative 11b, MD simulations were conducted to assess the stability of its complex with PARP-1. nih.gov The binding conformations obtained from the initial docking studies were used as the starting point for these simulations. nih.gov The analysis of the simulation trajectories confirmed that compound 11b could bind stably within the active site of PARP-1. nih.gov This stability is a critical factor for a compound to exert a sustained inhibitory effect. The combination of molecular docking and MD simulations provides a powerful approach to not only identify potential inhibitors but also to rigorously evaluate the dynamics and stability of their interactions with the biological target. nih.gov
Virtual Screening Techniques for Novel Ligand Identification
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the structures of known active compounds.
For scaffolds related to this compound, such as benzodiazepines and other azepine derivatives, virtual screening can be employed to explore vast chemical databases for new potential ligands. ijsdr.orgmdpi.com By defining the essential structural features of the benzo[c]azepine core and its desired interactions with a target, a virtual screening campaign can filter through millions of compounds to select a manageable number for subsequent experimental testing. This approach significantly reduces the time and cost associated with high-throughput screening, accelerating the discovery of novel hits. For instance, a project aiming to design dibenzazepine (B1670418) derivatives as GABA-A receptor agonists utilized in silico screening to identify promising candidates from a theoretically designed library. ijsdr.org
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a crucial aspect of rational drug design that involves identifying the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. nih.govnih.gov A pharmacophore model can be used as a 3D query to search for new molecules with similar features and to guide the optimization of lead compounds.
For the broader class of benzodiazepine (B76468) receptor ligands, which share structural similarities with the benzo[c]azepine scaffold, comprehensive pharmacophore models have been developed. nih.govnih.govscispace.com These models define key interaction points such as hydrogen bond donors, hydrogen bond acceptors, and lipophilic regions, as well as areas of potential steric hindrance. nih.gov By mapping the active site of a target receptor, a pharmacophore model for this compound derivatives could be constructed. This model would serve as a blueprint for lead optimization, enabling medicinal chemists to design modifications to the scaffold that enhance binding affinity and selectivity for the intended target while minimizing off-target effects. nih.govnih.gov
In Silico ADME Prediction and Property Space Analysis for Preclinical Candidates
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. In silico ADME prediction tools are widely used to assess these properties early in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles and flag potential liabilities.
In the study of the 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivative 11b, ADMET (ADME and toxicity) predictions were performed. nih.gov The results indicated that compound 11b possessed pharmacokinetic characteristics similar to the approved drug rucaparib. nih.gov This favorable in silico profile, combined with its potent biological activity, underscored its potential for further preclinical development. nih.gov Such predictions are based on computational models that correlate a compound's structure with various physicochemical and pharmacokinetic parameters.
Table 1: In Silico ADME/Tox Profile Comparison
| Property | Compound 11b | Rucaparib | Interpretation |
|---|---|---|---|
| Pharmacokinetics | Similar | Similar | Suggests comparable absorption, distribution, metabolism, and excretion profiles. |
| Toxicity | Low (predicted) | Known Profile | Indicates a potentially favorable safety profile for the novel compound. |
Data derived from a study on 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives. nih.gov
Chemoinformatic Tools for Chemical Space Exploration and Library Design
Chemoinformatics provides the tools and techniques to navigate and organize the vastness of chemical space. For a scaffold like this compound, chemoinformatic methods are essential for designing diverse and focused compound libraries for screening. rsc.orgnih.gov
By analyzing the structural features of the benzo[c]azepine core, researchers can use chemoinformatic software to generate virtual libraries of derivatives with a wide range of physicochemical properties. rsc.orgacs.org These libraries can be designed to maximize diversity, ensuring a broad exploration of the surrounding chemical space, or focused to probe specific structure-activity relationships. For example, methodologies for creating DNA-encoded libraries based on a benzodiazepine scaffold have been developed, using chemoinformatic tools to select building blocks that ensure desirable physicochemical properties and structural diversity in the final library. rsc.org This systematic approach to library design increases the probability of discovering novel bioactive compounds and enriches the understanding of the scaffold's therapeutic potential. nih.gov
Emerging Research Areas and Future Perspectives for 2,3,4,5 Tetrahydro 1h Benzo C Azepin 8 Ol
Polypharmacology and Multi-Targeting Approaches with Benzoazepine Scaffolds
The concept of "one drug, one target" has been progressively challenged by the understanding that complex diseases often involve multiple biological pathways. This has given rise to the field of polypharmacology, which aims to design single chemical entities that can modulate multiple targets simultaneously. The benzoazepine scaffold is particularly well-suited for such multi-targeting approaches. nih.govfigshare.com
Researchers are actively exploring the design of benzoazepine derivatives that can interact with a combination of receptors or enzymes implicated in a particular disease. For instance, derivatives of 1,9-alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines have been synthesized and shown to possess high affinity for both the α2-adrenoceptor and the 5-HT1A receptor. nih.gov This dual activity could be beneficial in treating conditions where both serotonergic and adrenergic systems are dysregulated. The study revealed that subtle structural modifications could shift the selectivity profile, with some compounds showing high affinity for the 5-HT1A receptor and lower affinity for the α2-adrenoceptor, while a closely related analogue exhibited high affinity for both. nih.gov This highlights the potential for fine-tuning the polypharmacological profile of benzoazepine-based compounds.
Another example of a multi-targeting strategy involves the development of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. nih.govnih.gov These compounds have shown promising antitumor activities, and their mechanism may involve inducing apoptosis in cancer cells. nih.govnih.gov
Development of Chemical Probes and Imaging Agents based on 2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-8-OL
The development of chemical probes and imaging agents is crucial for visualizing and understanding biological processes at the molecular level. The unique structure of this compound and its derivatives makes them attractive candidates for the design of such tools. By incorporating fluorescent tags or radiolabels, these compounds can be transformed into powerful probes for studying the distribution and function of their biological targets.
For example, the synthesis of various substituted benzoazepine derivatives allows for the introduction of functional groups that can be readily conjugated to imaging moieties. The ability to create a diverse library of such compounds is essential for identifying probes with the desired specificity and pharmacokinetic properties.
Applications in Advanced Biological Research Techniques (e.g., Optogenetics, Chemogenetics)
Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of neuronal activity. nih.govnih.gov These methods rely on the targeted expression of light-sensitive proteins (opsins) or designer receptors exclusively activated by designer drugs (DREADDs) in specific cell populations. nih.govencyclopedia.pub
While there is no direct evidence yet of this compound itself being used in these techniques, the broader class of benzodiazepines has been a subject of interest. Chemogenetics, in particular, utilizes synthetic ligands to activate engineered receptors. researchgate.netaddgene.org The development of novel, inert, and highly specific ligands is a continuous area of research. Given the diverse pharmacological profiles of benzoazepines, it is conceivable that derivatives of this compound could be engineered to act as specific activators for DREADDs, thereby offering new tools for dissecting neural circuits and their role in health and disease.
The key advantages of chemogenetics include the ability to modulate neuronal activity for extended periods (minutes to hours) with a single dose and the potential for less invasive application compared to the intracranial implants required for optogenetics. encyclopedia.pubaddgene.org
Exploration of Unconventional Biological Targets and Pathways for Benzoazepines
While traditionally known for their effects on the central nervous system, research is expanding to explore unconventional biological targets and pathways for benzoazepines. researchgate.netmdpi.com This includes investigating their potential as anticancer agents, anti-inflammatory molecules, and modulators of various enzymatic activities. researchgate.netvcu.eduresearchgate.net
Recent studies have explored the synthesis of pyrrolo[2,1-c] acs.orgnih.govbenzodiazepine (B76468) (PBD) dimers as DNA cross-linking agents with significant cytotoxicity, showing potential as anti-tumor drugs. benthamscience.com Another area of investigation is the interaction of benzodiazepines with proteins beyond their classical receptors, such as the human mitochondrial tryptophan-rich sensory proteins (HsTSPO1), which may be linked to inflammatory responses. vcu.edu Furthermore, some 2,3-benzodiazepine derivatives have been found to inhibit AMPA receptors, which are involved in glutamatergic synaptic transmission and implicated in various neurological disorders. mdpi.com
The exploration of these novel targets opens up new therapeutic possibilities for benzoazepine scaffolds like this compound.
Challenges and Opportunities in this compound Research
Despite the promise, research on this compound and related compounds faces several challenges. The synthesis of complex benzoazepine derivatives can be intricate, requiring multi-step procedures. researchgate.net Furthermore, a comprehensive understanding of the structure-activity relationships (SAR) is necessary to optimize potency, selectivity, and pharmacokinetic properties.
However, these challenges also present significant opportunities. Advances in synthetic chemistry, including multicomponent reactions and flow chemistry, are streamlining the production of diverse benzoazepine libraries. nih.govresearchgate.net The development of computational modeling and screening techniques can aid in the rational design of new derivatives with desired biological activities. The vast and largely unexplored chemical space of benzoazepines offers a rich field for discovering novel therapeutic agents. nih.gov
Interdisciplinary Research Directions for Maximizing Scholarly Impact
To fully realize the potential of this compound and its analogs, interdisciplinary research is paramount. Collaboration between medicinal chemists, pharmacologists, molecular biologists, and clinicians is essential.
Key interdisciplinary research directions include:
Chemistry and Biology: Combining synthetic chemistry with high-throughput biological screening to identify novel compounds with unique pharmacological profiles.
Pharmacology and Imaging: Developing and utilizing benzoazepine-based imaging agents to study drug distribution and target engagement in living systems.
Neuroscience and Engineering: Applying advanced techniques like optogenetics and chemogenetics to elucidate the role of specific neural circuits modulated by these compounds. nih.govnih.gov
Computational Science and Experimental Biology: Using computational models to predict biological activity and guide the design of new experiments.
By fostering these interdisciplinary collaborations, the scientific community can maximize the scholarly impact of research into this important class of compounds.
Q & A
Q. What precautions are necessary for handling air-sensitive intermediates in azepine synthesis?
- Protocols : Use Schlenk lines under N2/Ar atmosphere. For example, Grignard reagents in THF must be titrated for active Mg content before use .
Q. How to optimize reaction yields in multi-step azepine syntheses?
- Tips :
- Use microwave-assisted synthesis for faster cyclization (e.g., 150°C, 20 min ).
- Quench reactions with NH4Cl to prevent over-oxidation of hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
